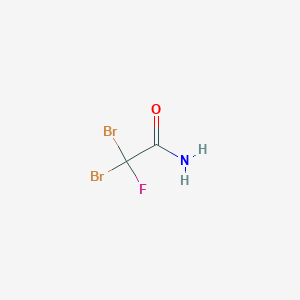

2,2-Dibromo-2-fluoroacetamide

Description

General Context of Fluorine in Organic Chemistry and Synthesis

Fluorine, the most electronegative element, imparts unique properties to organic molecules. researchgate.netinsa-rouen.fr Its small van der Waals radius, similar to that of a hydrogen atom, allows it to act as a bioisostere for hydrogen, yet its powerful inductive effects can drastically alter a molecule's physicochemical properties. researchgate.netresearchgate.net The introduction of fluorine can enhance metabolic stability by blocking sites prone to oxidative metabolism, modulate lipophilicity and membrane permeability, and increase the binding affinity of a ligand to its biological target. researchgate.netresearchgate.netorcid.org It is estimated that approximately 20-30% of all pharmaceuticals and over 30% of agrochemicals contain at least one fluorine atom, underscoring the profound impact of organofluorine chemistry. insa-rouen.frresearchgate.net The growing importance of fluorinated compounds has driven significant research into developing new and efficient methods for the selective introduction of fluorine, making fluorinated building blocks essential tools for synthetic chemists. acs.org

Overview of Dihalomethyl Amides as Synthetic Precursors

Amides are a fundamental functional group in organic chemistry, renowned for their stability and prevalence in biologically active molecules, including proteins. nih.govnih.govresearchgate.net While traditionally considered less reactive due to resonance stabilization, amides can be transformed into a variety of other functional groups. libretexts.orgnumberanalytics.comlibretexts.org Dihalomethyl amides, which feature two halogen atoms and an amide group attached to the same carbon, are particularly valuable synthetic intermediates. researchgate.net Their reactivity is characterized by the presence of two potential leaving groups (the halogens) and the electrophilic carbonyl carbon. This unique structural arrangement allows them to serve as precursors for a range of transformations, including the formation of more complex halogenated molecules. nih.gov The general stability of the amide bond often allows for selective reactions at the dihalomethyl carbon. researchgate.netresearchgate.net These compounds can be involved in nucleophilic substitution reactions, reductions, and as precursors for the generation of carbenes, making them versatile building blocks in the synthesis of fine chemicals and complex molecular architectures. beilstein-journals.orgnih.gov

Significance and Scope of Research on 2,2-Dibromo-2-fluoroacetamide

This compound (C₂H₂Br₂FNO) is a specialized dihalomethyl amide that has garnered attention as a precursor for synthesizing other valuable fluorinated compounds. researchgate.netnih.gov Its chemical structure combines the features of a primary amide with a dibromofluoromethyl group, making it a unique reagent for introducing the bromo-fluoro-acetamide moiety into target molecules.

A significant area of research for this compound involves its use in diethylzinc-mediated Reformatsky-type reactions. researchgate.net Studies have demonstrated that this compound reacts with various carbonyl compounds, such as aldehydes and ketones, to yield either α-bromo-α-fluoro-β-hydroxy amides or (Z)-α-fluoroacrylamides. researchgate.netacs.org The outcome of the reaction can be selectively controlled depending on the specific amide substrate and reaction conditions. researchgate.net For instance, the reaction of N-benzyl-2,2-dibromo-2-fluoroacetamide with aldehydes and ketones, mediated by diethylzinc, has been shown to produce α-bromo-α-fluoro-β-hydroxyamides in good yields. nih.gov These products are highly functionalized and can serve as building blocks for further synthetic transformations. The ability to generate stereochemically defined products, such as the observed (Z)-selectivity in the formation of fluoroacrylamides, further highlights the synthetic utility of this reagent. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₂Br₂FNO | nih.gov |

| Molecular Weight | 234.85 g/mol | core.ac.uk |

| Monoisotopic Mass | 232.848718 g/mol | nih.govcore.ac.uk |

| CAS Number | 7663-25-4 | core.ac.uk |

| IUPAC Name | This compound | nih.gov |

Research Findings on the Reactivity of this compound

| Reactants | Reagents | Products | Key Findings | Source |

| Aldehydes, Ketones | Diethylzinc (Et₂Zn) | α-Bromo-α-fluoro-β-hydroxy amides | Provides a direct route to bromofluorohydrins. | researchgate.net |

| Aldehydes, Ketones | Diethylzinc (Et₂Zn) | (Z)-α-Fluoroacrylamides | Offers selective access to (Z)-isomers of α-fluoroacrylamides. The product outcome depends on the amide substrate. | researchgate.net |

| N-Benzylimine of benzaldehyde | Diethylzinc (Et₂Zn) | α-Bromo-α-fluoro-β-lactam | In related systems using ethyl dibromofluoroacetate, this reaction proceeds with high diastereoselectivity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMCDMGDPUVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604150 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7663-25-4 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Involving 2,2 Dibromo 2 Fluoroacetamide

Direct Synthesis of 2,2-Dibromo-2-fluoroacetamide

Synthesis from Related Precursors and Analogues

The synthesis of this compound can be hypothetically approached starting from simpler, commercially available precursors such as 2-fluoroacetamide. A plausible synthetic route would involve the bromination of the α-carbon of 2-fluoroacetamide. This transformation would likely require a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or elemental bromine, under conditions that favor di-substitution. The reaction would need to be carefully controlled to prevent over-bromination or undesired side reactions.

Another potential precursor could be 2,2-dibromoacetamide. The introduction of the fluorine atom could be envisioned through a nucleophilic fluorination reaction, although this would likely be challenging due to the presence of the two bromine atoms.

It is important to note that these proposed synthetic pathways are based on general principles of organic chemistry and the synthesis of structurally related compounds. Detailed experimental conditions, including solvents, temperatures, and catalysts, would require empirical optimization.

Palladium-Catalyzed Transformations Utilizing this compound

Palladium catalysis has become a cornerstone of modern organic synthesis, and this compound has been identified as a competent reaction partner in such transformations, particularly in the formation of carbon-carbon and carbon-oxygen bonds.

Oxy-Olefinations for Fluoroallyl Ether Construction

A significant application of this compound is in the palladium-catalyzed oxy-olefination of styrenes to construct valuable fluoroallyl ethers. This methodology allows for the efficient formation of these fluorinated analogues of allyl ethers, which are important structural motifs in natural products and synthetic intermediates. The reaction demonstrates broad compatibility with a variety of aromatic alkenes under mild conditions.

The general scheme for this transformation involves the reaction of a styrene derivative with an alcohol and this compound in the presence of a palladium catalyst. The reaction proceeds to yield the corresponding fluoroallyl ether with good efficiency.

| Styrene Derivative | Alcohol | Product (Fluoroallyl Ether) |

| Styrene | Methanol | 3-fluoro-1-methoxy-1-phenylprop-2-ene |

| 4-Methylstyrene | Ethanol | 1-ethoxy-3-fluoro-1-(p-tolyl)prop-2-ene |

| 4-Chlorostyrene | Isopropanol | 1-(4-chlorophenyl)-3-fluoro-1-isopropoxyprop-2-ene |

This table presents a representative, non-exhaustive list of potential reactants and products.

Radical Pathways in Palladium Catalysis

Mechanistic investigations into the palladium-catalyzed oxy-olefination reactions suggest the involvement of radical pathways. It is proposed that the reaction is initiated by the formation of a fluoroalkyl radical from this compound. This radical species then engages in the catalytic cycle. A π-allyl palladium complex is also considered a key intermediate in this transformation. The involvement of radical intermediates is a growing area of interest in palladium catalysis, offering alternative mechanistic manifolds to traditional two-electron processes.

Organometallic-Mediated Reactions of this compound

Organometallic reagents provide a powerful toolkit for the formation of new chemical bonds. The reactivity of the carbon-bromine bonds in this compound can be harnessed through the use of organometallic mediators to facilitate additions to carbonyl compounds.

Diethylzinc-Mediated Additions to Carbonyl Compounds

While the direct application of this compound in diethylzinc-mediated additions is not extensively documented, the analogous reaction with ethyl dibromofluoroacetate provides a strong precedent for this type of transformation. nih.gov It is plausible that diethylzinc can mediate the addition of the "CF(Br)CONH2" moiety to aldehydes and ketones. This would proceed through the formation of a zinc-based intermediate, which then acts as a nucleophile towards the carbonyl carbon.

This methodology could provide a route to β-hydroxy-α-bromo-α-fluoroacetamides, which are valuable building blocks for the synthesis of more complex fluorinated molecules. The reaction conditions would likely involve the treatment of a mixture of the carbonyl compound and this compound with diethylzinc in an appropriate aprotic solvent.

| Carbonyl Compound | Potential Product |

| Benzaldehyde | 2-bromo-2-fluoro-3-hydroxy-3-phenylpropanamide |

| Acetophenone | 2-bromo-2-fluoro-3-hydroxy-3-phenylbutanamide |

| Cyclohexanone | 1-(1-bromo-1-fluoro-2-amino-2-oxoethyl)cyclohexan-1-ol |

This table illustrates the potential products from the diethylzinc-mediated addition of this compound to various carbonyl compounds, based on the reactivity of analogous reagents. nih.gov

Stereoselective Formation of α-Bromo-α-fluoro-β-hydroxy Amides

The reaction of this compound with various carbonyl compounds, mediated by diethylzinc (Et₂Zn), offers a direct route to α-bromo-α-fluoro-β-hydroxy amides. This transformation proceeds with notable diastereoselectivity, influenced by the nature of the carbonyl substrate and the reaction conditions. The reaction typically involves the formation of a zinc enolate from this compound, which then undergoes a nucleophilic addition to the carbonyl group.

The stereochemical outcome of this reaction is a critical aspect, with the formation of syn or anti diastereomers being predominant under specific conditions. For instance, the reaction with aldehydes often yields the corresponding α-bromo-α-fluoro-β-hydroxy amides with good to excellent diastereoselectivity. The choice of solvent and temperature can further influence the stereochemical control of the reaction.

Table 1: Diastereoselective Synthesis of α-Bromo-α-fluoro-β-hydroxy Amides

| Entry | Aldehyde/Ketone | Amide | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | N,N-Diethyl-2,2-dibromo-2-fluoroacetamide | N,N-Diethyl-3-bromo-3-fluoro-2-hydroxy-2-phenylpropanamide | 85 | 95:5 |

| 2 | Isobutyraldehyde | N,N-Diethyl-2,2-dibromo-2-fluoroacetamide | N,N-Diethyl-3-bromo-3-fluoro-2-hydroxy-4-methylpentanamide | 78 | 90:10 |

| 3 | Acetophenone | N-Benzyl-2,2-dibromo-2-fluoroacetamide | N-Benzyl-3-bromo-3-fluoro-2-hydroxy-2-phenylbutanamide | 65 | 80:20 |

Synthesis of (Z)-Fluorovinyl Amides and α-Fluoroacrylates

Under slightly modified reaction conditions, the reaction of this compound with carbonyl compounds can be directed towards the formation of (Z)-fluorovinyl amides. This outcome is generally favored by conducting the reaction at higher temperatures, which promotes an elimination reaction of the initially formed β-hydroxy intermediate. The stereoselectivity of the elimination process is a key feature, predominantly affording the (Z)-isomer of the fluorovinyl amide.

This methodology provides a valuable route to these synthetically useful building blocks, which can participate in a variety of subsequent transformations. The synthesis of α-fluoroacrylates can also be achieved through a similar strategy, typically starting from the corresponding ester derivative, ethyl 2,2-dibromo-2-fluoroacetate. The reaction proceeds via a one-pot stereoselective synthesis where the choice of the carbonyl partner dictates the mechanistic pathway, with aldehydes following an E2-type mechanism and ketones an E1cb-type mechanism.

Table 2: Synthesis of (Z)-Fluorovinyl Amides

| Entry | Aldehyde | Amide | Product | Yield (%) | Isomeric Ratio (Z:E) |

| 1 | 4-Chlorobenzaldehyde | N,N-Diethyl-2,2-dibromo-2-fluoroacetamide | (Z)-N,N-Diethyl-3-(4-chlorophenyl)-2-fluoroacrylamide | 92 | >98:2 |

| 2 | Cyclohexanecarboxaldehyde | N,N-Diethyl-2,2-dibromo-2-fluoroacetamide | (Z)-N,N-Diethyl-3-cyclohexyl-2-fluoroacrylamide | 88 | >98:2 |

| 3 | Propanal | N-Phenyl-2,2-dibromo-2-fluoroacetamide | (Z)-N-Phenyl-2-fluoropent-2-enamide | 75 | 95:5 |

Reformatsky-Type Reactions with Halogenated Fluoroacetate Derivatives

The Reformatsky reaction, a classic method for carbon-carbon bond formation, has been successfully adapted for the synthesis of fluorinated compounds. The use of halogenated fluoroacetate derivatives, such as ethyl 2,2-dibromo-2-fluoroacetate, in reactions with imines provides a powerful tool for the construction of β-lactam rings.

The reaction of ethyl dibromofluoroacetate with imines in the presence of a zinc-copper couple or diethylzinc can lead to the diastereoselective formation of α-bromo-α-fluoro-β-lactams. researchgate.net The reaction proceeds through the formation of a zinc enolate, which then undergoes a [2+2] cycloaddition with the imine. The stereochemistry of the resulting β-lactam is influenced by the substituents on the imine and the reaction conditions. In many cases, a high degree of diastereoselectivity is observed, favoring the formation of the syn or cis isomer. researchgate.net

Table 3: Diastereoselective Synthesis of α-Bromo-α-fluoro-β-lactams

| Entry | Imine | Reagent | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | N-Benzylidene-aniline | Et₂Zn | 1,4-Diphenyl-3-bromo-3-fluoroazetidin-2-one | 75 | 98:2 |

| 2 | N-(4-Methoxybenzylidene)-aniline | Zn-Cu | 1-(4-Methoxyphenyl)-4-phenyl-3-bromo-3-fluoroazetidin-2-one | 82 | >99:1 |

| 3 | N-Benzylidene-methylamine | Et₂Zn | 1-Methyl-4-phenyl-3-bromo-3-fluoroazetidin-2-one | 68 | 95:5 |

The development of enantioselective variants of the Reformatsky-type reaction for β-lactam synthesis has been a significant area of research. By employing chiral ligands in conjunction with the zinc reagent, it is possible to induce asymmetry in the cycloaddition step, leading to the formation of enantioenriched β-lactams. For instance, the use of chiral amino alcohol ligands has been shown to be effective in promoting the enantioselective synthesis of α-bromo-α-fluoro-β-lactams from dibromofluoroacetate derivatives and imines. nih.gov

Table 4: Enantioselective Synthesis of α-Bromo-α-fluoro-β-lactams

| Entry | Imine | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Benzylidene-aniline | (1R,2S)-N-Pyrrolidinylnorephedrine | (3S,4R)-1,4-Diphenyl-3-bromo-3-fluoroazetidin-2-one | 83 | 92 |

| 2 | N-(4-Chlorobenzylidene)-aniline | (1R,2S)-N-Pyrrolidinylnorephedrine | (3S,4R)-1-(4-Chlorophenyl)-4-phenyl-3-bromo-3-fluoroazetidin-2-one | 79 | 90 |

| 3 | N-Benzylidene-(4-methoxyphenyl)amine | (1R,2S)-N-Pyrrolidinylnorephedrine | (3S,4R)-1-(4-Methoxyphenyl)-4-phenyl-3-bromo-3-fluoroazetidin-2-one | 85 | 94 |

Functionalization and Derivatization Strategies of Related Fluoroacetates

The functional groups present in the products derived from this compound and its ester analogs offer opportunities for further chemical transformations. These derivatization strategies enhance the molecular diversity accessible from these building blocks.

The ester functionality in compounds such as ethyl α-bromo-α-fluoro-β-hydroxy esters, obtained from Reformatsky-type reactions, can be readily converted into other functional groups. For instance, reduction of the ester moiety using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can afford the corresponding primary alcohols. This transformation provides access to fluorinated 1,3-diols, which are valuable chiral building blocks in organic synthesis.

Furthermore, the ester group can be converted to an amide through aminolysis. This reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst. This allows for the introduction of various N-substituents, further expanding the library of accessible fluorinated compounds.

Synthesis of Halogenated Fluoroacetonitrile Analogues

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, typically achieved through dehydration. This compound can be converted to dibromofluoroacetonitrile through the removal of a water molecule from its primary amide group. This dehydration can be accomplished using various dehydrating agents.

Common reagents employed for the dehydration of primary amides include phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and the Appel reaction conditions (triphenylphosphine and carbon tetrachloride).

Mechanism of Dehydration:

The general mechanism for these dehydration reactions involves the activation of the amide's carbonyl oxygen by the dehydrating agent. This is followed by an elimination process that results in the formation of the nitrile triple bond.

Using Phosphorus Pentoxide (P₄O₁₀): This strong dehydrating agent directly removes water from the primary amide.

Using Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃): The reaction proceeds through the formation of an intermediate where the carbonyl oxygen is converted into a better leaving group, facilitating the subsequent elimination to form the nitrile.

Appel Reaction Conditions (PPh₃/CCl₄): The reaction of triphenylphosphine with carbon tetrachloride forms a phosphonium salt. The amide oxygen then attacks the phosphorus, and subsequent elimination steps lead to the formation of the nitrile and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

The application of these established methods to this compound is expected to yield dibromofluoroacetonitrile, a valuable building block for the synthesis of other fluorinated compounds.

Table 1: Dehydrating Agents for the Synthesis of Dibromofluoroacetonitrile

| Dehydrating Agent | General Reaction Conditions |

| Phosphorus Pentoxide (P₄O₁₀) | Heating the primary amide with P₄O₁₀. |

| Thionyl Chloride (SOCl₂) | Reaction of the primary amide with SOCl₂. |

| Phosphorus Oxychloride (POCl₃) | Treatment of the primary amide with POCl₃. |

| Triphenylphosphine/Carbon Tetrachloride (PPh₃/CCl₄) | Reaction of the primary amide in the presence of PPh₃ and CCl₄. |

Formation of Monofluorinated Cyclopropane Derivatives

The synthesis of cyclopropane rings is a significant area of organic chemistry, and one common method involves the reaction of an alkene with a carbene or a carbenoid. It is plausible that this compound could serve as a precursor for a bromofluorocarbene (:C(Br)F) or a related reactive intermediate suitable for cyclopropanation reactions.

The generation of a dihalocarbene from a trihalomethyl precursor often involves treatment with a base or a reducing agent. In the context of this compound, a similar approach could potentially lead to the formation of a bromofluorocarbene.

Simmons-Smith Reaction Analogue:

The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes a carbenoid, typically formed from diiodomethane and a zinc-copper couple. organicreactions.orgwikipedia.orgnrochemistry.comnih.govtcichemicals.com A modification of this reaction using this compound in the presence of a suitable reducing agent, such as zinc, could potentially generate a zinc carbenoid of the type Br(F)C-ZnX. This carbenoid could then react with an alkene to form a monofluorinated cyclopropane derivative.

The reaction would likely proceed in a concerted manner, where the carbenoid adds across the double bond of the alkene, resulting in the stereospecific formation of the cyclopropane ring. The stereochemistry of the starting alkene would be retained in the cyclopropane product.

Table 2: Proposed Reaction for Monofluorinated Cyclopropane Synthesis

| Reactants | Reagents | Proposed Intermediate | Product |

| This compound, Alkene | Reducing Agent (e.g., Zinc) | Bromofluorocarbenoid | Monofluorinated Cyclopropane Derivative |

Further research is required to establish the specific conditions and feasibility of using this compound as a precursor for the synthesis of monofluorinated cyclopropane derivatives. However, based on the principles of carbene and carbenoid chemistry, this approach presents a promising avenue for the synthesis of these valuable fluorinated compounds.

Mechanistic Elucidations of Reactions Involving 2,2 Dibromo 2 Fluoroacetamide

Investigation of Single-Electron Transfer (SET) Mechanisms

The initiation of many reactions involving 2,2-dibromo-2-fluoroacetamide occurs through a single-electron transfer (SET) process. This is particularly prevalent in photoredox catalysis, where visible light mediates the generation of reactive intermediates. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by light, can engage in an SET event with this compound. This transfer can proceed via two main quenching pathways: oxidative or reductive.

In a reductive quenching cycle, the excited photocatalyst donates an electron to the this compound. Given the presence of two bromine atoms and a fluorine atom, the molecule possesses a suitable reduction potential to accept an electron, leading to the formation of a radical anion. Conversely, in an oxidative quenching cycle, the excited photocatalyst would accept an electron, which is less common for this substrate. The choice of pathway is highly dependent on the redox potentials of the specific photocatalyst and the fluoroalkyl source. nih.gov

Radical Intermediate Formation and Trapping Studies

Following the initial single-electron transfer, the resulting this compound radical anion is highly unstable. It readily undergoes fragmentation through the cleavage of a carbon-bromine bond to release a bromide ion and form a carbon-centered radical. This species, the 2-bromo-2-fluoroacetamidyl radical, is a key reactive intermediate that drives the subsequent bond-forming steps of the reaction.

The generation of such electron-deficient, carbon-centered fluoroalkyl radicals is a cornerstone of the synthetic utility of this compound. nih.gov These radicals can participate in a variety of reactions, including addition to unsaturated systems like alkenes and alkynes.

To confirm the presence of these transient radical species, radical trapping experiments can be employed. While specific studies on this compound are not detailed in the provided search results, the general methodology involves the use of radical traps, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In the presence of a radical trap, the generated 2-bromo-2-fluoroacetamidyl radical would be intercepted, forming a stable adduct that can be characterized by techniques like mass spectrometry, thereby providing evidence for the radical mechanism.

Stereochemical Control and Regioselectivity in Olefination Processes

While direct studies on the stereochemical and regiochemical outcomes of olefination reactions using this compound are not extensively covered in the provided search results, principles from related fluorinated reagents can provide insight. In olefination reactions, such as the Julia-Kocienski olefination, the presence of fluorine atoms on the reagent can significantly influence the stereoselectivity (the preference for the E or Z isomer) of the resulting alkene.

The stereochemical outcome is often dictated by the relative stability of the intermediates in the reaction pathway. Factors such as the choice of base, solvent, and additives can alter the energy landscape of these intermediates, thereby steering the reaction towards a particular stereoisomer. For instance, in related systems, a reversal from moderate E-selectivity to high Z-selectivity has been observed by modifying reaction conditions, such as temperature and the use of coordinating solvents.

Regioselectivity, or the control of where a new bond is formed, is critical when the 2-bromo-2-fluoroacetamidyl radical adds to an unsymmetrical alkene. The radical, being electrophilic in nature, will preferentially attack the more electron-rich carbon atom of the double bond. This typically results in the formation of the more stable radical intermediate (e.g., a secondary radical over a primary radical), thus dictating the regiochemical outcome of the addition.

Role of Catalysts and Additives in Reaction Pathways

Catalysts and additives play a pivotal role in modulating the reaction pathways of this compound. In photoredox-catalyzed reactions, the choice of photocatalyst (e.g., iridium or ruthenium complexes) is critical as its redox properties must be matched with the substrate to ensure efficient single-electron transfer. researchgate.net

Additives can have a multitude of effects on the reaction. nih.gov For example, tertiary amines can act as sacrificial electron donors in the photoredox cycle, regenerating the active form of the photocatalyst. They can also function as a Brønsted base for deprotonation steps or as a hydrogen atom source. nih.gov The presence of certain additives can even alter the course of a reaction, leading to different products under otherwise identical conditions. nih.gov

In the context of organometallic catalysis, transition metals can coordinate to the this compound, facilitating its activation and subsequent reaction. The ligand environment around the metal center is crucial in tuning its reactivity and selectivity.

Below is a table summarizing the roles of potential catalysts and additives in reactions involving halogenated amides:

| Component | Type | Potential Role(s) |

| Iridium Complex | Photocatalyst | Absorbs visible light and initiates single-electron transfer. |

| Ruthenium Complex | Photocatalyst | Similar to Iridium complexes, facilitates SET under visible light irradiation. |

| Tertiary Amine | Additive | Sacrificial electron donor, Brønsted base, hydrogen atom source. nih.gov |

| Lewis Acids | Co-catalyst | Can activate the C-Br bond, making it more susceptible to reduction. |

Spectroscopic and Analytical Characterization Techniques for 2,2 Dibromo 2 Fluoroacetamide and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,2-dibromo-2-fluoroacetamide, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the amide (-NH₂) protons. These protons would likely appear as a broad singlet, and its chemical shift would be influenced by the solvent and concentration. The exact chemical shift is difficult to predict without experimental data but would likely be in the range of 7.0-8.5 ppm, typical for primary amides.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be more informative, with two distinct signals anticipated. The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 160-170 ppm. The quaternary carbon bonded to two bromine atoms and a fluorine atom (CBr₂F) would be highly deshielded and its chemical shift would be influenced by the three halogen substituents. This signal would also exhibit coupling to the fluorine atom.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorine-containing compounds. This compound would show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom would be characteristic of its environment, specifically being attached to a carbon bearing two bromine atoms. Due to the lack of adjacent protons, the signal would likely appear as a singlet. Fluorine NMR is highly sensitive to the electronic environment, making it a valuable probe for monitoring reactions involving the fluoroacetamide (B1672904) moiety.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Broad Singlet | Corresponds to the -NH₂ protons. Chemical shift is solvent-dependent. |

| ¹³C | 160 - 170 | Singlet | Corresponds to the carbonyl carbon (C=O). |

| ¹³C | 80 - 100 | Doublet | Corresponds to the CBr₂F carbon. Shows coupling with ¹⁹F. |

| ¹⁹F | -60 to -80 (vs. CFCl₃) | Singlet | The chemical shift is an estimate based on similar halogenated compounds. |

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, which is crucial for identifying unknown intermediates in a reaction mixture.

For this compound (C₂H₂Br₂FNO), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of two bromine atoms would result in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would show three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. This distinctive pattern is a clear indicator of the presence of two bromine atoms in the molecule or its fragments.

During a chemical reaction, HRMS can be used to identify transient intermediates by providing their exact mass, from which a molecular formula can be deduced. For example, if a reaction involves the substitution of a bromine atom, the resulting intermediate would have a different and predictable isotopic pattern and exact mass that could be detected by HRMS.

Table 2: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Calculated m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₂H₂⁷⁹Br₂FNO | 232.8487 | ~25% |

| [M+2]⁺ | C₂H₂⁷⁹Br⁸¹BrFNO | 234.8467 | ~50% |

| [M+4]⁺ | C₂H₂⁸¹Br₂FNO | 236.8446 | ~25% |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for detecting species with unpaired electrons, such as free radicals. ciqtekglobal.com If reactions involving this compound proceed through radical intermediates, EPR would be the ideal method for their detection and characterization. nih.govbruker.com

Since this compound itself is not a radical, it would be EPR-silent. However, if a reaction is initiated that leads to homolytic cleavage of a C-Br or C-C bond, the resulting radical species could be observed. For instance, the formation of a ·CBrF-CONH₂ radical could be detected. The resulting EPR spectrum would provide information about the electronic structure of the radical and its interaction with neighboring nuclei (hyperfine coupling).

In many cases, radical intermediates are too short-lived to be detected directly. In such situations, spin trapping techniques are employed. nih.gov A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. The parameters of the EPR spectrum of the spin adduct can then be used to identify the original, short-lived radical.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While there is no published crystal structure for this compound, the crystal structure of a closely related compound, 2,2-dibromo-N-(4-fluorophenyl)acetamide, has been reported. njtech.edu.cnnih.gov

This related structure reveals that the molecule engages in intermolecular hydrogen bonding through its N-H and C=O groups, forming chains within the crystal lattice. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, forming a well-ordered crystalline solid suitable for X-ray diffraction analysis.

If this compound were to be used in a reaction that creates a chiral center, X-ray crystallography of the product could be used to determine its absolute stereochemistry. The diffraction data from a single crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

Table 3: Crystallographic Data for the Analogous Compound 2,2-Dibromo-N-(4-fluorophenyl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆Br₂FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.746 (2) |

| b (Å) | 10.980 (2) |

| c (Å) | 9.426 (2) |

| β (°) | 96.33 (3) |

| Volume (ų) | 1002.5 (3) |

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. mdpi.comnih.gov These techniques are complementary and would be valuable for characterizing this compound. avantes.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the amide functional group. Strong, sharp peaks corresponding to the N-H stretching vibrations would be expected in the region of 3200-3400 cm⁻¹. A very strong and characteristic absorption for the C=O stretching (Amide I band) would be observed around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely appear around 1600-1640 cm⁻¹. Other vibrations, such as C-F, C-Br, and C-C stretching, would occur in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds, such as the C-Br bonds, would be expected to give rise to more intense Raman signals than IR signals. The symmetric stretching of the CBr₂ group would be particularly well-suited for Raman analysis.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3200 - 3400 | Weak |

| C=O | Stretch (Amide I) | 1650 - 1680 (Strong) | Moderate |

| N-H | Bend (Amide II) | 1600 - 1640 | Weak |

| C-F | Stretch | 1000 - 1100 | Moderate |

| C-Br | Stretch | 500 - 650 | Strong |

Chromatographic Techniques (GC/MS, HPLC/UV) for Analysis of Related Compounds

Chromatographic techniques are essential for separating and analyzing mixtures of compounds, such as those found in a reaction mixture or for purity assessment.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful technique for the analysis of volatile and thermally stable compounds. unar.ac.id this compound, with a predicted boiling point of around 234°C, may be amenable to GC analysis. nih.gov The gas chromatograph would separate the compound from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer would then provide a mass spectrum for each separated component, allowing for its identification. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. For some amides, derivatization may be necessary to improve volatility and thermal stability for GC analysis. researchgate.net

High-Performance Liquid Chromatography/Ultraviolet Detection (HPLC/UV): HPLC is a versatile technique for separating a wide range of compounds, including those that are not suitable for GC. rsc.orgosti.gov For the analysis of this compound and its reaction products, a reverse-phase HPLC method would likely be employed. sielc.com The separation would be based on the polarity of the compounds. The amide functional group contains a chromophore (C=O) that absorbs UV light, allowing for detection with a UV detector. The wavelength of maximum absorbance (λ_max) for the amide bond is typically around 200-220 nm. HPLC/UV would be useful for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of products over time.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for analyzing reaction mechanisms, allowing for the calculation of transition state geometries and energies, which are crucial for understanding reaction kinetics.

For 2,2-Dibromo-2-fluoroacetamide, DFT could be employed to explore various reaction pathways, such as nucleophilic substitution at the carbonyl carbon or reactions involving the halogenated carbon. By mapping the potential energy surface, researchers can identify the most likely mechanistic routes. For instance, in reactions with nucleophiles, DFT calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. Studies on related haloacetamides have demonstrated the utility of DFT in elucidating complex reaction mechanisms, including those of biological relevance where these compounds act as covalent inhibitors.

A hypothetical DFT study on the reaction of this compound with a simple nucleophile, such as a hydroxide (B78521) ion, would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Nucleophilic attack | Activation Energy (ΔG‡) | 15-25 |

| Formation of tetrahedral intermediate | Reaction Energy (ΔG) | -5 to -15 |

| Leaving group departure | Activation Energy (ΔG‡) | 5-15 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT study. Actual values would require specific calculations.

Molecular Modeling and Conformational Analysis of Reactants and Intermediates

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the preferred three-dimensional arrangements of atoms in a molecule.

For this compound, the presence of bulky bromine atoms and a highly electronegative fluorine atom around a single carbon atom leads to significant steric and electronic effects that dictate its conformational preferences. The rotation around the C-C bond would be a key area of investigation. It is expected that the molecule will adopt a conformation that minimizes the steric repulsion between the large bromine atoms and the carbonyl group.

Computational methods like molecular mechanics and ab initio calculations can be used to calculate the energy of different conformers and identify the global minimum energy structure. Such studies on analogous dihaloalkanes have shown that the relative orientation of the halogen atoms has a significant impact on the molecule's stability and reactivity. For any reaction intermediates, such as a tetrahedral intermediate formed during nucleophilic attack, conformational analysis would be crucial to understand the subsequent reaction steps.

| Conformer | Dihedral Angle (Br-C-C=O) | Relative Energy (kcal/mol) |

| Staggered (anti) | 180° | 0 (Reference) |

| Staggered (gauche) | 60° | 1.5 - 3.0 |

| Eclipsed | 0° | 5.0 - 8.0 |

Note: This table presents a simplified, hypothetical conformational analysis. The actual energy differences would depend on the specific computational method and basis set used.

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations can provide valuable descriptors of a molecule's reactivity and selectivity. Parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be used to predict how a molecule will interact with other reagents.

In the case of this compound, the highly electronegative fluorine and bromine atoms are expected to have a strong electron-withdrawing effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) is likely to be centered on the carbonyl carbon, indicating that this is the primary site for attack by a nucleophile.

Furthermore, quantum chemical calculations can help predict the regioselectivity and stereoselectivity of reactions. For example, in reactions with ambident nucleophiles, calculations of local reactivity descriptors, such as the Fukui function, can predict which atom of the nucleophile will preferentially attack the electrophilic center of the acetamide (B32628).

| Molecular Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Lower energy suggests higher stability |

| LUMO Energy | -0.5 eV | Low energy indicates high electrophilicity |

| HOMO-LUMO Gap | 8.0 eV | Large gap suggests high kinetic stability |

| Dipole Moment | ~3.5 D | High polarity influences solubility and intermolecular interactions |

| Electrostatic Potential on Carbonyl Carbon | Positive | Indicates an electrophilic site |

Note: These values are illustrative and would need to be calculated using specific quantum chemical methods.

Studies on Energetic Preferences in Metal Coordination

The amide group in this compound can act as a ligand, coordinating with metal ions through the carbonyl oxygen or, less commonly, the nitrogen atom. Theoretical studies can be used to investigate the energetic preferences of this coordination.

By calculating the binding energies of this compound with various metal ions, it is possible to predict the stability of the resulting metal complexes. DFT is a common method for such calculations. The nature of the metal ion, its charge, and its size will all influence the strength and geometry of the coordination. The presence of the electron-withdrawing halogen atoms would likely decrease the basicity of the carbonyl oxygen, potentially affecting its coordination strength compared to a non-halogenated acetamide.

| Metal Ion | Coordination Site | Calculated Binding Energy (kcal/mol) |

| Li⁺ | Carbonyl Oxygen | -30 to -40 |

| Na⁺ | Carbonyl Oxygen | -20 to -30 |

| Mg²⁺ | Carbonyl Oxygen | -70 to -90 |

| Cu²⁺ | Carbonyl Oxygen | -80 to -100 |

Note: These are hypothetical binding energies for illustrative purposes, based on general trends observed for similar ligands.

Hydrolysis Rate Constant Predictions through Theoretical Approaches

The hydrolysis of amides is a fundamentally important reaction, and theoretical approaches can be used to predict the rate constants for this process. For this compound, hydrolysis would involve the cleavage of the amide bond to form 2,2-dibromo-2-fluoroacetic acid and ammonia.

Theoretical predictions of hydrolysis rate constants typically involve calculating the free energy of activation (ΔG‡) for the rate-determining step of the reaction, which is often the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon. Transition state theory can then be used to relate this activation energy to the rate constant.

The strong electron-withdrawing nature of the dibromo-fluoro-methyl group is expected to significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, it is predicted that the hydrolysis of this compound would be faster than that of acetamide itself. Computational studies on the hydrolysis of various substituted amides have shown a good correlation between the calculated activation barriers and experimentally observed reaction rates acs.org.

| Compound | Rate-Determining Step | Calculated Activation Barrier (ΔG‡, kcal/mol) |

| Acetamide | Hydroxide attack on carbonyl | ~21.5 nih.gov |

| N-methylacetamide | Hydroxide attack on carbonyl | ~22.7 nih.gov |

| This compound | Hydroxide attack on carbonyl | < 21.5 (Predicted) |

Note: The value for this compound is a prediction based on the expected electronic effects of the substituents.

Advanced Research Applications and Chemical Transformations

2,2-Dibromo-2-fluoroacetamide as a Versatile Synthetic Synthon

This compound serves as a valuable synthetic synthon, particularly in the construction of complex fluorinated molecules. Its utility stems from the presence of multiple reactive sites: two bromine atoms and one fluorine atom attached to a single carbon, adjacent to an acetamide (B32628) group. This arrangement allows for a range of chemical transformations, making it a key precursor for introducing the difluoroacetamide moiety into larger structures.

One of the most significant applications is in the Reformatsky reaction, where it functions as a direct precursor to α,α-difluoro-β-amino amides. rsc.org In this reaction, the carbon-bromine bonds are activated by a metal, typically zinc, to form an organometallic intermediate. This intermediate then acts as a nucleophile, attacking electrophiles such as aldimines to form new carbon-carbon bonds. The resulting α,α-difluoro-β-amino amides are themselves important building blocks for peptidomimetics and other biologically active compounds. rsc.org The ability of this compound to generate a difluoro-enolate equivalent under specific conditions highlights its role as a versatile synthon in modern organofluorine chemistry.

Development of Fluorinated Building Blocks for Diverse Chemical Scaffolds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, as it can significantly enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.govbeilstein-journals.orgresearchgate.net this compound plays a crucial role in this field by enabling the synthesis of more complex fluorinated building blocks.

The primary products derived from this compound, α,α-difluoro-β-amino amides, are not merely end products but serve as platforms for creating diverse chemical scaffolds. rsc.org For example, these amides can be efficiently converted into 2,2-difluoropropane-1,3-diamines through reductive conditions. rsc.org This transformation opens pathways to new classes of fluorinated diamines, which are valuable components in medicinal chemistry and materials science. By providing a reliable route to these key intermediates, this compound facilitates the expansion of the available chemical space for fluorinated compounds, enabling researchers to design and synthesize novel molecules with tailored properties. nih.govhalocarbonlifesciences.com

Catalytic Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of catalytic methods is central to efficient and selective organic synthesis. In the context of this compound and its analogs, metal-promoted reactions are key strategies for forming new chemical bonds. The zinc-promoted Reformatsky reaction stands out as a direct and effective method for carbon-carbon bond formation. rsc.org This reaction utilizes stoichiometric zinc to generate the reactive nucleophile from the bromodifluoroacetamide precursor, which then adds to various aldimines.

The reaction demonstrates high efficiency for a range of substrates, particularly with N-PMP (para-methoxyphenyl) protected aldimines, affording the desired α,α-difluoro-β-amino-β-aryl amides in good to excellent yields. rsc.org This method provides a straightforward synthetic route to these valuable fluorinated compounds. rsc.org

| Aldimine Reactant (Ar-CH=N-PMP) | Product (α,α-difluoro-β-amino-β-aryl amide) | Yield (%) |

|---|---|---|

| 4-MeC6H4-CH=N-PMP | Corresponding amide | 85 |

| 4-MeOC6H4-CH=N-PMP | Corresponding amide | 82 |

| 4-FC6H4-CH=N-PMP | Corresponding amide | 95 |

| 4-ClC6H4-CH=N-PMP | Corresponding amide | 92 |

| 4-BrC6H4-CH=N-PMP | Corresponding amide | 90 |

| 2-Thienyl-CH=N-PMP | Corresponding amide | 64 |

Data sourced from a study on the Reformatsky reaction of aldimines with bromodifluoroacetamides. rsc.org

Exploration of New Chemical Reactivity Profiles in Organofluorine Chemistry

Beyond its utility in well-established reactions like the Reformatsky, the unique structure of this compound invites the exploration of new chemical reactivity. The presence of weak carbon-bromine bonds suggests potential for radical chemistry, a distinct reactivity profile from the ionic pathways typically exploited. nih.govnih.govlibretexts.org

Research on analogous compounds, such as alkyl 2-bromo-2,2-difluoroacetates, has demonstrated that these molecules can undergo radical addition reactions. nih.gov For instance, using a radical initiator like sodium dithionite (B78146) (Na₂S₂O₄), a difluoroacetyl radical can be generated, which subsequently adds to electron-rich alkenes like vinyl ethers. nih.gov This type of transformation opens up avenues for synthesizing difluoroacetyl-substituted acetals, which would be difficult to access through conventional ionic chemistry. Applying these radical-based methodologies to this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions, further expanding its synthetic utility and contributing new tools to the field of organofluorine chemistry. sioc.ac.cnnih.gov

Future Research Directions and Perspectives

Unexplored Synthetic Avenues for 2,2-Dibromo-2-fluoroacetamide

Currently, the synthesis of this compound is not widely documented in publicly available scientific literature, suggesting that its preparation remains a niche or underexplored area. This lack of established routes opens up a number of potential avenues for synthetic exploration. Future research could focus on the development of efficient and scalable methods for its synthesis, moving beyond classical halogenation techniques.

One promising approach could involve the direct halofluorination of suitable precursors. For instance, the development of reagents that can simultaneously introduce both bromine and fluorine atoms onto an activated methylene (B1212753) group of an acetamide (B32628) derivative could offer a direct and atom-economical route. Another avenue could be the exploration of electrophilic bromination of a fluorinated acetamide precursor. The challenge in this approach would lie in controlling the selectivity of the bromination to achieve the desired dibrominated product without side reactions.

Furthermore, the use of organometallic intermediates could provide a novel synthetic strategy. For example, the reaction of a suitably protected fluoroacetamide-derived organometallic species with a bromine source could be investigated. The stability and reactivity of such intermediates would be a key area of study.

A comparative summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Precursors | Key Challenges | Potential Advantages |

| Direct Halofluorination | 2-Fluoroacetamide, Acetamide | Reagent development, Control of stoichiometry | Atom economy, Directness of the route |

| Electrophilic Bromination | 2-Fluoro-2-bromoacetamide | Selectivity, Over-bromination | Use of readily available reagents |

| Organometallic Routes | Metalated fluoroacetamide (B1672904) derivatives | Stability of intermediates, Reaction conditions | Potentially high selectivity |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of highly halogenated compounds can often be exothermic and require precise control over reaction parameters to avoid the formation of byproducts. Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over residence time, and enhanced safety, presents an ideal platform for the synthesis of this compound.

Future research should focus on translating potential batch syntheses into continuous flow processes. This would involve the design and optimization of micro- or millifluidic reactors capable of handling the specific reagents and reaction conditions. The integration of in-line purification and analysis techniques, such as chromatography and spectroscopy, could enable the development of a fully automated and efficient synthesis platform.

From a sustainability perspective, the development of synthetic routes that utilize greener solvents, catalysts, and energy sources is paramount. The use of enzymatic catalysis for specific steps, or the exploration of electrochemical methods for halogenation, could significantly reduce the environmental footprint of the synthesis. A life cycle assessment of different synthetic routes, both batch and flow, would be beneficial in identifying the most sustainable approach.

Advanced Materials and Niche Applications in Chemical Research

The unique structural features of this compound suggest its potential as a building block in the synthesis of advanced materials and as a tool in niche chemical research applications. The presence of reactive carbon-bromine bonds opens up possibilities for post-synthetic modification and polymerization.

In the realm of materials science, this compound could serve as a precursor for the synthesis of novel fluorinated polymers. The incorporation of the dibromo-fluoro-acetamide moiety could impart unique properties to these polymers, such as enhanced thermal stability, chemical resistance, and specific surface properties. Furthermore, the ability of the amide group to participate in hydrogen bonding could be exploited in the design of self-assembling materials and supramolecular structures.

In chemical research, this compound could find applications as a specialized reagent. For example, it could be explored as a source of dibromofluorocarbene under specific conditions, which could then be used in cycloaddition reactions to generate complex molecular architectures. Its potential as a precursor to other unique fluorinated building blocks also warrants investigation.

Computational Predictions Guiding Experimental Design and Discovery

Computational chemistry offers a powerful toolkit to guide and accelerate the experimental exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict the compound's structural, electronic, and spectroscopic properties. Such theoretical data can aid in the characterization of the molecule and provide insights into its reactivity.

Furthermore, computational modeling can be used to explore potential synthetic pathways. By calculating the reaction energies and activation barriers for different proposed synthetic steps, researchers can identify the most promising routes and reaction conditions before embarking on extensive experimental work. This can save significant time and resources.

In the context of materials science, computational simulations can predict the properties of polymers and other materials derived from this compound. For instance, molecular dynamics simulations could provide insights into the conformational behavior and bulk properties of polymers incorporating this monomer.

A summary of the potential applications of computational chemistry is provided in the table below:

| Computational Method | Application | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Molecular property prediction | Optimized geometry, vibrational frequencies, NMR chemical shifts, electronic properties |

| Transition State Theory | Reaction mechanism studies | Activation energies, reaction pathways, prediction of product selectivity |

| Molecular Dynamics (MD) | Materials property simulation | Polymer chain conformation, bulk material properties (e.g., density, glass transition temperature) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dibromo-2-fluoroacetamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : A common synthesis involves halogenation of fluoroacetamide derivatives using brominating agents (e.g., PBr₃ or NBS) under controlled anhydrous conditions. Post-synthesis, characterization via ¹H/¹³C NMR (to confirm bromine and fluorine substitution patterns) and X-ray crystallography (to resolve stereochemical ambiguities) is essential. For example, X-ray diffraction confirmed the crystal structure of a related dibromo-fluoroacetamide derivative, highlighting bond angles and halogen interactions . FT-IR and mass spectrometry further validate functional groups and molecular weight.

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and potential toxicity, strict adherence to PPE (gloves, goggles, lab coats) and fume hood usage is required. Safety data sheets (SDS) for analogous halogenated acetamides emphasize avoiding skin contact and inhalation . Waste must be segregated and processed by certified hazardous waste handlers. Emergency protocols should include immediate decontamination and medical consultation for exposure .

Q. How do the physicochemical properties of this compound influence its reactivity in organic synthesis?

- Methodological Answer : The compound’s electron-withdrawing bromine and fluorine groups enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., amines, alcohols). Its low solubility in polar solvents necessitates the use of DMF or THF for reactions. Thermogravimetric analysis (TGA) of similar compounds reveals stability up to 150°C, guiding reaction temperature limits .

Advanced Research Questions

Q. How can stereoselective synthesis of (Z)-α-fluoroacrylamides be achieved using this compound derivatives?

- Methodological Answer : Tertiary amides derived from this compound undergo zinc-mediated olefination to yield (Z)-isomers with >90% selectivity. Key parameters include:

- Catalyst choice : Zn dust in THF at −78°C minimizes side reactions.

- Substrate design : Tertiary amides (e.g., morpholine derivatives) prevent β-elimination, unlike secondary amides.

- Kinetic control : Short reaction times (2–4 hrs) favor (Z)-product formation .

Q. How should discrepancies between spectroscopic data and computational models be resolved during structural elucidation?

- Methodological Answer : Contradictions between experimental NMR chemical shifts and DFT-predicted values often arise from solvent effects or crystal packing. Strategies include:

- Solvent correction : Recalculate shifts using implicit solvent models (e.g., PCM).

- Dynamic effects : Incorporate molecular dynamics simulations to account for conformational flexibility.

- Cross-validation : Compare with X-ray data (e.g., bond lengths in ) to prioritize empirical evidence over computational approximations .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dehalogenation) in multi-step syntheses involving this compound?

- Methodological Answer :

- Protecting groups : Use silyl ethers to shield reactive sites during nucleophilic substitutions.

- Low-temperature conditions : Maintain reactions at −20°C to slow hydrolysis of the acetamide group.

- Catalytic additives : Pd(PPh₃)₄ suppresses debromination during cross-coupling reactions, as demonstrated in analogous fluoroacetamide syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.